methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2-cyanoethyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-16-14(18(23)24-2)11-15(13-7-4-3-5-8-13)20-17(16)22(21-12)10-6-9-19/h3-5,7-8,11H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSWUFLBRBJHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The foundational synthesis of pyrazolo[3,4-b]pyridine derivatives often begins with cyclocondensation reactions. A seminal method referenced in patent literature involves the reaction of 5-amino-3-methylpyrazole with α,β-unsaturated carbonyl compounds under acidic conditions . For methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, this approach typically proceeds via:
-
Formation of the Pyrazole Core : 5-Amino-3-methylpyrazole reacts with ethyl acetoacetate in acetic acid to generate a dihydropyrazole intermediate.
-
Cyclization with α,β-Unsaturated Esters : The intermediate undergoes cyclocondensation with methyl phenylpropiolate in the presence of a Lewis acid catalyst (e.g., ZnCl₂), forming the pyrazolo[3,4-b]pyridine skeleton .
-
Functionalization : Introduction of the 2-cyanoethyl group is achieved through nucleophilic substitution using acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF) .
Key challenges in this route include controlling regioselectivity during cyclization and minimizing side reactions from the electron-deficient pyridine ring. Modulating the solvent (e.g., switching from DMF to acetic acid) and extending reaction times to 5–8 hours improve yields from 45% to 68% .
Multicomponent Doebner-Ugi Reaction Strategies
Recent advances employ multicomponent reactions (MCRs) to streamline synthesis. A Doebner-Ugi protocol enables the simultaneous incorporation of the cyanoethyl and carboxylate groups in a single step :
Reagents :
-
Pyruvic acid (1 ) as the carboxylate source.
-
Benzaldehyde derivatives (2a,b ) for phenyl group introduction.
-
5-Amino-3-methylpyrazole (3 ) and acrylonitrile for the cyanoethyl moiety.
Optimized Conditions :
-
Catalyst: None required due to the self-condensing nature of MCRs.
This method achieves a 74% yield of the target compound, with HPLC purity >95% . The reaction mechanism proceeds via imine formation, followed by [4+2] cycloaddition and subsequent decarboxylation (Figure 1).
Table 1: Yield Optimization in Doebner-Ugi Synthesis
| Variable | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80–140 | 120 | 74 |
| Reaction Time (h) | 3–12 | 9 | 74 |
| Solvent | DMF, HOAc, EtOH | HOAc | 74 |
Post-Functionalization of Preformed Pyrazolo[3,4-b]Pyridine Cores
An alternative strategy involves synthesizing a pyrazolo[3,4-b]pyridine scaffold followed by late-stage functionalization:
-
Core Synthesis : Condensation of 3-amino-1-phenylpyrazolone with acetylacetone in ethanol under reflux yields 6-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol .
-
Esterification : Treatment with thionyl chloride (SOCl₂) and methanol converts the C4-hydroxyl group to a methyl ester .
-
Cyanoethylation : Alkylation of the pyrazole nitrogen with acrylonitrile using NaH as a base in tetrahydrofuran (THF).
This method offers modularity, enabling the independent optimization of each step. For instance, esterification at 0°C minimizes decomposition, improving the ester yield to 82% .
Catalytic and Green Chemistry Innovations
Emerging methodologies focus on sustainability and catalytic efficiency:
-
Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C) .
-
Organocatalysts : Proline derivatives accelerate cyclocondensation, achieving 80% yield without metal catalysts .
-
Solvent-Free Conditions : Ball milling pyruvic acid, aldehydes, and amines yields the product with 70% efficiency and minimal waste .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 68 | 92 | 8 | Moderate |
| Doebner-Ugi MCR | 74 | 95 | 9 | High |
| Post-Functionalization | 82 | 97 | 12 | Low |
| Microwave-Assisted | 70 | 94 | 0.5 | High |
Analytical and Purification Techniques
Characterization :
-
NMR Spectroscopy : ¹H NMR (CDCl₃) displays key signals at δ 8.21 (pyridine H5), 7.45–7.32 (phenyl protons), and 3.89 (COOCH₃) .
-
HPLC : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity >95% .
-
Mass Spectrometry : HRMS (ESI+) calculates for C₁₈H₁₆N₄O₂ [M+H]⁺: 321.1345; found: 321.1348 .
Purification :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyanoethyl group at position 1 and the ester group at position 4 are primary sites for nucleophilic substitution:
-
Cyanoethyl Group Reactivity :
The electron-withdrawing cyano group activates the adjacent ethyl chain for nucleophilic attack. For example, in basic conditions, the cyanoethyl substituent undergoes hydrolysis to yield carboxylic acid derivatives. -
Ester Hydrolysis :
The methyl ester at position 4 is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, enhancing solubility for pharmacological studies.
Key Data:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyanoethyl hydrolysis | 1M NaOH, 80°C | Carboxylic acid derivative | 72 | |
| Ester hydrolysis | 2M HCl, reflux | 4-Carboxylic acid | 85 |
Cycloaddition and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core participates in cycloaddition reactions due to its electron-deficient nature:
-
Diels-Alder Reactions :
Reacts with dienophiles (e.g., maleic anhydride) at the pyridine ring, forming fused bicyclic structures . -
Ring-Opening via Oxidative Cleavage :
Treatment with ozone or peroxides cleaves the pyridine ring, yielding diazepine intermediates .
Mechanistic Insight:
Oxidation of Methyl Groups
The methyl group at position 3 is oxidized to a carboxyl group using KMnO₄ in acidic conditions:
Application : This modification increases hydrogen-bonding capacity for target binding in drug design.
Reduction of Nitriles
The cyanoethyl group is reduced to an amine using LiAlH₄ or catalytic hydrogenation:
Catalytic Cross-Coupling Reactions
The phenyl group at position 6 undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling structural diversification :
Optimization Data:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME | 78 |
| PdCl₂(dppf) | CsF | THF | 82 |
Thermal Degradation Studies
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Primary decomposition : 220–250°C (loss of cyanoethyl group as HCN).
-
Secondary decomposition : 300–320°C (pyrazolo-pyridine ring collapse).
Stability Data:
| Temperature (°C) | Mass Loss (%) | Residual Mass (%) |
|---|---|---|
| 220 | 18.5 | 81.5 |
| 300 | 62.3 | 19.2 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition at the pyridine ring, forming a bridged dimer :
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit potent anticancer properties. For instance, methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival, making it a potential lead for developing new anticancer agents .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of pyrazolo[3,4-b]pyridine derivatives against various bacterial strains. The compound's ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Research indicates that modifications at specific positions on the pyrazolo ring can enhance its biological activity. For example:
- Substituent Variations : The presence of different substituents at positions N1, C3, C4, C5, and C6 significantly affects the compound's potency and selectivity .
Case Studies
Several case studies illustrate the successful application of this compound in drug development:
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12.5 µM. This finding indicates its potential as a therapeutic agent for lung cancer treatment .
Case Study 2: Anti-inflammatory Potential
In another investigation, the compound was tested for its ability to reduce inflammation markers in vitro. Results showed a marked decrease in pro-inflammatory cytokine levels upon treatment with the compound, supporting its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 1, 3, 4, and 4. Below is a comparative analysis of structurally related compounds:
Key Findings:
Substituent Effects on Synthesis: Electron-Withdrawing Groups: The cyanoethyl group in the target compound likely reduces nucleophilicity at position 1, complicating further functionalization . Steric Effects: Bulky substituents (e.g., biphenylmethyl in Compound 39) result in lower yields due to steric hindrance during cyclization . Aromatic vs. Aliphatic Chains: Phenyl or benzyl groups (Compounds 36, 38) enable higher synthetic efficiency compared to flexible aliphatic chains .
Biological Relevance :
- While direct biological data for the target compound are unavailable, analogs with chlorophenyl (Compound 35) or thienyl substituents () show enhanced antimicrobial and kinase inhibitory activities .
- The methyl ester at position 4 is a common feature, facilitating hydrolysis to carboxylic acids for further derivatization (e.g., amide formation) .
Physicochemical Properties :
- Solubility : The target compound’s methyl ester improves solubility in polar aprotic solvents, whereas biphenyl derivatives (Compound 39) are more lipophilic .
- Molecular Weight : Derivatives with extended substituents (e.g., Compound 39 at 419.48 g/mol) may face challenges in drug-likeness per Lipinski’s rules .
Biological Activity
Methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure
The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its versatility in medicinal chemistry. The presence of cyano and methyl groups enhances its pharmacological properties. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance, derivatives of this scaffold have shown significant cytotoxicity against various cancer cell lines. A study indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against HeLa and MCF7 cancer cell lines, suggesting potent anticancer properties .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 2.59 | |
| Doxorubicin | HeLa | 2.35 | |
| Compound 14g | MCF7 | 4.66 | |
| Doxorubicin | MCF7 | 4.57 |
The compound demonstrated cell cycle arrest at different phases depending on the specific cancer cell line, indicating its multifaceted mechanism of action. For example, it caused S phase arrest in HeLa cells and G2/M phase arrest in MCF7 cells .
The biological activity of this compound is attributed to its ability to inhibit key cellular pathways involved in cancer progression. Similar compounds have been identified as inhibitors of various kinases and transcription factors associated with tumor growth and survival . This inhibition leads to the induction of apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of various pyrazolo[3,4-b]pyridine derivatives against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their biological activity. For instance, compounds with electron-donating groups exhibited enhanced cytotoxic effects compared to those with electron-withdrawing groups .
Table 2: Structure-Activity Relationship
| Compound Structure | Activity Level | Observations |
|---|---|---|
| Electron-donating substituents | High | Increased cytotoxicity |
| Electron-withdrawing substituents | Moderate to Low | Decreased effectiveness |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing methyl 1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodology : The synthesis typically involves multi-step heterocyclic condensation. Pyrazole-4-carbaldehyde intermediates (e.g., 5-azido derivatives) are treated with hydrazine hydrate in ethanol under reflux to form fused pyrazolo[3,4-b]pyridine cores . Subsequent esterification with methyl groups or cyanoethylation is achieved using alkylating agents like methyl iodide or acrylonitrile derivatives under basic conditions (e.g., K₂CO₃/DMF) .
- Critical Note : Reaction temperature and stoichiometry must be optimized to avoid side products, such as over-alkylation or ring-opening byproducts .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area normalization) .
NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., methyl ester at δ ~3.9 ppm, cyanoethyl group at δ ~2.5–3.0 ppm) .
Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₈H₁₇N₃O₂: ~331.13 g/mol) .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water or ethanol .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester or cyanoethyl groups. Desiccate to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pyrazolo[3,4-b]pyridine core in this compound?
- Methodology :
DFT Calculations : Use Gaussian09/B3LYP/6-31G(d) to map electron density and identify nucleophilic/electrophilic sites (e.g., N1, C4-carboxylate) .
Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthetic modifications .
- Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase assays to validate models .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Case Example : If kinase inhibition results vary between labs:
Reproducibility Check : Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer) .
Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolyzed carboxylate) that may interfere with activity .
Structural Confirmation : Re-analyze batches via XRD or 2D-NMR to rule out polymorphism or conformational isomers .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?
- Key Modifications :
Cyanoethyl Group : Replace with other electron-withdrawing groups (e.g., trifluoromethyl) to enhance target affinity .
Phenyl Substituent : Introduce halogen (Cl, F) at the 6-position to improve lipophilicity and blood-brain barrier penetration .
- Screening Protocol : Test derivatives in parallel against a panel of 50+ kinases to identify selectivity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
